molecular formula C18H12ClN3O5 B2400352 (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 775307-87-4

(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2400352
CAS No.: 775307-87-4
M. Wt: 385.76
InChI Key: YSSHAVHGCRINGV-UHFFFAOYSA-N
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Description

(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its structure integrates multiple pharmacologically active motifs, including a 2-chlorophenyl group, a cyano functionality, and a 6-nitro-2,3-dihydro-1,4-benzodioxin ring system. The Z-configuration of the propenamide bridge is crucial for its biological activity and molecular recognition. This specific stereochemistry, combined with its electron-withdrawing substituents, suggests potential as a key intermediate or candidate for developing targeted therapeutics. Compounds with nitrated benzodioxin cores and cyanoacrylamide groups are frequently explored as potent inhibitors or modulators of various enzymatic pathways . Researchers can utilize this compound in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and as a building block for synthesizing more complex chemical entities. Its rigid, planar structure is favorable for interacting with biological targets, and the nitro group on the benzodioxin ring may be conducive to further chemical modifications. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O5/c19-13-4-2-1-3-11(13)7-12(10-20)18(23)21-14-8-16-17(27-6-5-26-16)9-15(14)22(24)25/h1-4,7-9H,5-6H2,(H,21,23)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHAVHGCRINGV-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C\C3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a chlorophenyl moiety, and a nitro-substituted benzodioxin. The molecular formula is C₁₅H₁₃ClN₂O₄, with a molecular weight of approximately 320.73 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro and cyano groups have been shown to possess moderate to significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
(Z)-3...Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of related compounds. For example, certain derivatives have shown inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission . This suggests that this compound may have implications in treating neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound CAcetylcholinesterase157.31
Compound DButyrylcholinesterase46.42
(Z)-3...UnknownTBD

The biological activity of this compound is likely mediated through multiple pathways:

  • Interaction with Enzymes : The compound's ability to inhibit cholinesterases indicates a mechanism involving competitive inhibition at the active site.
  • Antimicrobial Mechanism : The presence of nitro and cyano groups may enhance membrane permeability or disrupt cellular processes in bacteria.

Case Studies

In a recent study examining the effects of similar compounds on immune responses, one derivative demonstrated the ability to enhance T-cell activation in vitro . This suggests potential applications in immunotherapy or as adjuvants in vaccine formulations.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target’s benzodioxin ring (O atoms) contrasts with benzodithiazine (S, N) in and benzodiazepine (N-rich) in . Oxygen in benzodioxin enhances polarity compared to sulfur in benzodithiazine, affecting solubility and crystal packing ().
  • Substituent Effects : The 2-chlorophenyl group is shared with Methylclonazepam (), but its position on an enamide chain vs. a benzodiazepine core alters biological target specificity. The nitro group in the target and ’s compound may confer similar electron-withdrawing effects but differ in hydrogen-bonding capacity due to adjacent groups.
Table 2: Spectroscopic and Physicochemical Properties
Property Target Compound 6-Chloro-7-cyano-benzodithiazine () Methylclonazepam ()
IR Peaks (cm⁻¹) ~2235 (C≡N), ~1330-1160 (NO₂) 2235 (C≡N), 1605 (C=N), 1330-1160 (SO₂) 1680 (C=O), 1520 (NO₂)
1H-NMR Shifts (δ, ppm) Aromatic H: ~6.9–8.0 Aromatic H: 6.90–7.84 Aromatic H: ~7.2–8.2
Solubility Low in polar solvents Moderate in DMSO High in organic solvents
Hydrogen Bonding Nitro-O⋯H-N, cyano Sulfonamide-NH⋯O, hydroxy-O⋯H Amide-NH⋯O, ketone-O⋯H

Analysis :

  • Spectroscopy: The cyano group’s IR peak (~2235 cm⁻¹) is consistent across the target and ’s compound. Nitro group absorption (~1330 cm⁻¹) aligns with sulfonamide signals in , but their positions differ due to core structure electronic environments ().
  • Hydrogen Bonding : The target’s nitro group may form weaker hydrogen bonds compared to the hydroxy and sulfonamide groups in ’s compound, impacting crystal packing and stability ().

Insights :

  • Synthetic hurdles for the target include maintaining the Z-configuration during enamide formation, whereas Methylclonazepam requires precise benzodiazepine ring closure ().

Q & A

Q. What are the critical steps in synthesizing (Z)-3-(2-Chlorophenyl)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide?

The synthesis typically involves:

  • Substitution reactions : Alkaline conditions for introducing substituents like nitro or benzodioxin groups (e.g., nitrobenzene derivatives reacting with chlorophenyl precursors) .
  • Condensation : Using cyanoacetic acid derivatives and aromatic amines under condensing agents (e.g., DCC or EDCI) to form the enamide backbone .
  • Stereochemical control : Maintaining the (Z)-configuration requires careful selection of reaction solvents (e.g., DMF or THF) and temperature control (0–25°C) to minimize isomerization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify hydrogen/carbon environments and detect impurities (>95% purity threshold) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., cyano ~2200 cm1^{-1}, amide C=O ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical values) .

Q. What solubility challenges arise during experimental workflows, and how can they be mitigated?

The compound’s limited solubility in aqueous media (due to nitro and cyano groups) necessitates:

  • Polar aprotic solvents : DMSO or DMF for in vitro assays .
  • Co-solvent systems : Ethanol/water mixtures (70:30) for kinetic studies .
  • Surfactant-assisted dispersion : Polysorbate-80 for bioavailability testing .

Q. Which purification techniques are effective for isolating this compound?

  • Recrystallization : Using ethyl acetate/hexane mixtures to remove unreacted precursors .
  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate stereoisomers .

Advanced Research Questions

Q. How does the nitro group on the benzodioxin ring influence reaction mechanisms in further derivatization?

The nitro group acts as both an electron-withdrawing group and a potential reduction site:

  • Electrophilic substitution : Directs reactions to meta/para positions in aromatic systems .
  • Catalytic hydrogenation : Reduction to an amine (-NH2_2) under H2_2/Pd-C conditions, enabling coupling with fluorophores or bioactive moieties .

Q. What computational strategies are employed to predict its photophysical or bioactive properties?

  • Density Functional Theory (DFT) : Modeling electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption .
  • Molecular Dynamics (MD) : Simulating binding affinities to biological targets (e.g., enzyme active sites) .
  • QSPR Models : Correlating substituent effects (e.g., nitro position) with solubility or toxicity profiles .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-referencing NMR data with single-crystal X-ray diffraction to resolve stereochemical ambiguities .
  • Dynamic effects : Accounting for conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray) .

Q. What experimental designs are optimal for studying its degradation under acidic/basic conditions?

  • Design of Experiments (DoE) : Fractional factorial designs to assess variables (pH, temperature, solvent) on hydrolysis rates .
  • LC-MS monitoring : Tracking degradation products in real-time to identify unstable intermediates (e.g., cyano group hydrolysis to carboxylic acid) .

Q. How do steric and electronic effects of the 2-chlorophenyl group impact biological activity?

  • Steric hindrance : The ortho-chloro substituent may restrict rotational freedom, enhancing target selectivity (e.g., kinase inhibition) .
  • Electronic modulation : Chlorine’s electron-withdrawing effect stabilizes the enamide’s conjugated system, altering redox potential in cellular assays .

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical purity?

  • Flow chemistry : Continuous reactors to maintain precise temperature control and reduce side reactions .
  • In-line analytics : UV or IR probes for real-time monitoring of intermediate conversion .
  • Catalyst optimization : Heterogeneous catalysts (e.g., immobilized lipases) for enantioselective steps .

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